molecular formula C19H22N6OS B1326671 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1071368-77-8

2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1326671
CAS No.: 1071368-77-8
M. Wt: 382.5 g/mol
InChI Key: FCAUYPNQTOIQDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves multiple steps. One common synthetic route includes the reaction of 1-[(3-methylphenyl)amino]ethanol with 4-phenyl-4H-1,2,4-triazole-3-thiol under specific conditions to form the intermediate compound. This intermediate is then reacted with acetohydrazide to yield the final product

Chemical Reactions Analysis

2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Biological Activity

2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and an acetohydrazide moiety. Its molecular formula is C19H22N6OSC_{19}H_{22}N_{6}OS, with a molecular weight of approximately 398.48 g/mol . The presence of the triazole ring is significant as it is known for various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety can inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways.
  • Antioxidant Activity : Studies have shown that this compound exhibits antioxidant properties, significantly reducing oxidative stress markers in biological systems .
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .

Antioxidant Activity

Research indicates that this compound possesses antioxidant capabilities superior to traditional antioxidants like butylated hydroxytoluene (BHT). In a study measuring Ferric Reducing Antioxidant Power (FRAP), the compound exhibited a reducing power equivalent to 106.25μM106.25\mu M Fe2+^{2+}, compared to 70.61μM70.61\mu M for BHT .

Antimicrobial Activity

The compound has been tested against various microbial strains, showing promising results:

  • Staphylococcus aureus
  • Enterococcus faecalis
  • Bacillus cereus

These studies suggest that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies

  • Antioxidant Efficacy Study : A study published in MDPI highlighted the antioxidant capacity of the compound compared to established antioxidants. It was found to be 1.5 times more effective than BHT in reducing oxidative stress markers in vitro .
  • Antimicrobial Evaluation : In another research article, the compound was evaluated for its antimicrobial properties against several pathogens. It showed moderate to high activity against Gram-positive bacteria, reinforcing its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeObserved EffectComparison Reference
AntioxidantReducing power: 106.25μM106.25\mu M Fe2+^{2+}Higher than BHT (70.61μM70.61\mu M)
AntimicrobialActive against S. aureus and E. faecalisModerate activity

Properties

IUPAC Name

2-[[5-[1-(3-methylanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6OS/c1-13-7-6-8-15(11-13)21-14(2)18-23-24-19(27-12-17(26)22-20)25(18)16-9-4-3-5-10-16/h3-11,14,21H,12,20H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAUYPNQTOIQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(C)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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